2-methoxy-3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 2-methoxy-3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0744935
InChI: InChI=1S/C17H16N2O4/c1-10-4-3-5-12(16(10)22-2)17(21)18-11-6-7-14-13(8-11)19-15(20)9-23-14/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
SMILES: CC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

2-methoxy-3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

CAS No.:

Cat. No.: VC0744935

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-3-methyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide -

Specification

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 2-methoxy-3-methyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide
Standard InChI InChI=1S/C17H16N2O4/c1-10-4-3-5-12(16(10)22-2)17(21)18-11-6-7-14-13(8-11)19-15(20)9-23-14/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
Standard InChI Key RARPRIJAYYBQBL-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator